![molecular formula C39H46N4O3 B12810179 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)
1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole is a synthetic triterpenoid compound known for its potent anti-inflammatory, antiproliferative, cytoprotective, and apoptotic activities . This compound has garnered significant interest in the scientific community due to its multifunctional properties and potential therapeutic applications .
Preparation Methods
The synthesis of 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole involves several steps. The starting material, oleanolic acid, undergoes a series of chemical transformations to introduce the cyano and dioxo groups at specific positions on the molecule . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the cyano and dioxo groups, altering the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole involves the inhibition of specific molecular targets and pathways. The compound directly inhibits IκB kinase β, preventing the activation of nuclear factor-κB (NF-κB) and subsequent transcriptional activation . This inhibition leads to the suppression of inflammatory responses and the induction of apoptosis in cancer cells . Additionally, the compound targets other signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole is unique compared to other similar compounds due to its potent multifunctional activities. Similar compounds include:
2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO): Known for its anti-inflammatory and anticancer properties.
CDDO-Methyl Ester (CDDO-Me): A derivative with enhanced potency and stability.
CDDO-Imidazolide (CDDO-Im): Exhibits similar biological activities but with different molecular targets.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C39H46N4O3 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
(6aS,6aR,6bS,8aR,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-8a-(4-pyridin-2-ylimidazole-1-carbonyl)-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile |
InChI |
InChI=1S/C39H46N4O3/c1-34(2)13-15-39(33(46)43-22-27(42-23-43)26-10-8-9-17-41-26)16-14-38(7)31(25(39)20-34)28(44)18-30-36(5)19-24(21-40)32(45)35(3,4)29(36)11-12-37(30,38)6/h8-10,17-19,22-23,25,29,31H,11-16,20H2,1-7H3/t25-,29?,31+,36+,37-,38-,39+/m0/s1 |
InChI Key |
NXUDOCUNEVFUGK-HZFRFLMMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]3(CCC(C[C@H]3[C@@H]1C(=O)C=C4[C@@]2(CCC5[C@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7 |
Canonical SMILES |
CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)N6C=C(N=C6)C7=CC=CC=N7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


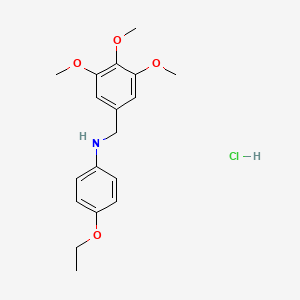
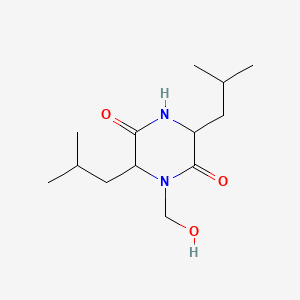

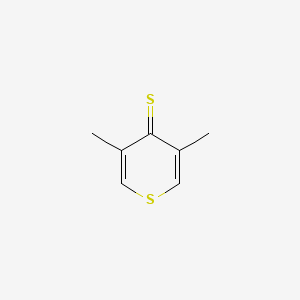
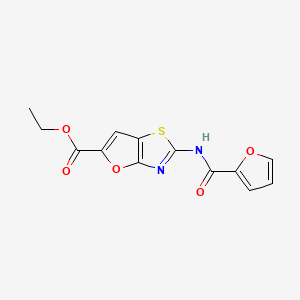
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
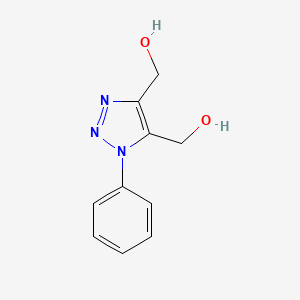


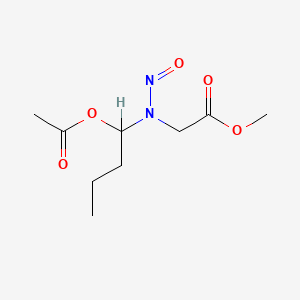
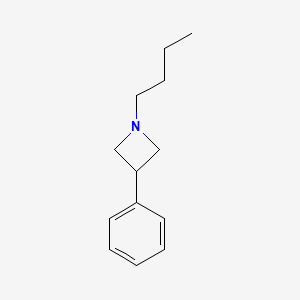
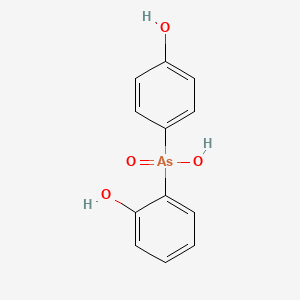
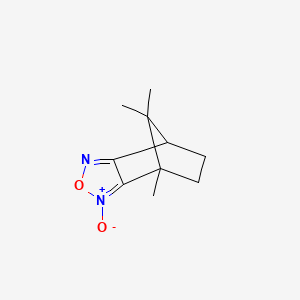
![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
